molecular formula C6H9N3 B108843 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine CAS No. 792163-25-8

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine

Cat. No. B108843
M. Wt: 123.16 g/mol
InChI Key: OOGKXAWZILGOBA-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine is a chemical compound that can be synthesized through various methods and has been the subject of multiple studies due to its potential applications in medicinal chemistry and material science. The compound is characterized by a fused pyrazine ring system, which can be functionalized to yield a variety of derivatives with different physical and chemical properties .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives has been achieved through different synthetic routes. One approach involves a four-step protocol starting from commercially available pyrazoles, which are alkylated and formylated to give pyrazole-5-aldehydes. These intermediates are then deprotected and cyclized to access the desired pyrazolo[1,5-a]pyrazines with multiple substitution patterns . Another method reported the synthesis of related structures, such as tetrahydropyrido[2,3-b]pyrazine scaffolds, through sequential reactions starting from pentafluoropyridine . Additionally, reactions with β-cyanoethylhydrazine have been used to synthesize tetrahydropyrazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of the synthetic methods available for this class of compounds .

Molecular Structure Analysis

The molecular structure of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives is characterized by a fused bicyclic ring system. The presence of multiple substituents allows for a wide range of structural diversity. For instance, the synthesis of the novel tetrahydropyrazolo[3,4-c]pyridin-5-one scaffold has been reported, which allows for the incorporation of various alkyl or aryl substituents, demonstrating the flexibility of the core structure .

Chemical Reactions Analysis

The chemical reactivity of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives has been explored in the context of developing novel HIV-1 integrase inhibitors. The structure-activity relationship studies have indicated that certain substituents and a coplanar arrangement of metal-binding heteroatoms are crucial for optimal binding to the integrase active site . Other reactions, such as [4+2]-cycloaddition, have been studied with related heterocyclic systems, providing insights into the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives are influenced by their substituents and the overall molecular structure. For example, the design and synthesis of substituted 4-oxo derivatives have shown significant inhibition of HIV-1 integrase catalytic activity and replication in cells, highlighting the biological relevance of these compounds . The effects of solvent and base on the cyclization reactions of related structures have also been examined, which is important for optimizing synthesis conditions .

Scientific Research Applications

Synthesis and Chemical Applications

  • Novel Synthesis Techniques : 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine has been employed in innovative synthesis methods. For example, it's used in the Castagnoli–Cushman reaction to produce 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylates, offering a convenient and fast synthesis route (Moreau et al., 2018). Another study developed a flexible strategy for synthesizing pyrazolo[1,5-a]pyrazines with multiple substitution patterns (Lindsay-Scott et al., 2017).

  • Heterocyclic Compound Synthesis : Synthesis of 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine was achieved using a sequence of reductive amination, chlorization, and cyclization (Teng Da-wei, 2012). Additionally, the synthesis of pyrazole and thiophene derivatives, including 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines, and their antitumor evaluations have been reported (Mohareb et al., 2015).

  • Applications in Medicinal Chemistry : The synthesis of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides as novel HIV-1 integrase inhibitors is a significant application in the realm of medicinal chemistry (Langford et al., 2008).

Advanced Drug Design and Biomedical Applications

  • ATR Inhibitor Development : Tetrahydropyrazolo[1,5-a]pyrazines have been crucial in the design of highly potent and selective ATR inhibitors, aiding in the development of drugs with improved selectivity and physicochemical properties (Barsanti et al., 2015).

  • Antimicrobial Activity : Some derivatives of tetrahydropyrazolo[1,5-a]pyrazines have shown potent antimicrobial activity, indicating their potential in treating infections (Shamroukh et al., 2007).

  • Photophysical Characterization for Biomedical Applications : The synthesis of chlorins and bacteriochlorins fused with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has been explored for potential biomedical applications, demonstrating the utility of these compounds in medical research (Pereira et al., 2011).

Future Directions

The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed . The compound meets the criteria for the design of promising medicinal chemistry fragments and corresponding building blocks . The advantages of the proposed approach are proven compared with other known methodologies .

properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-8-9-4-3-7-5-6(1)9/h1-2,7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGKXAWZILGOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620472
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine

CAS RN

792163-25-8
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
HM Langford, PD Williams, CF Homnick… - Bioorganic & medicinal …, 2008 - Elsevier
A series of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides was synthesized and tested for their inhibition of HIV-1 integrase catalytic activity and HIV-1 replication in …
Number of citations: 34 www.sciencedirect.com
VI Bozhanov, DP Bohdan, OV Borysov… - …, 2022 - Wiley Online Library
A set of building blocks based on the 4,5,6,7‐tetrahydro‐pyrazolo[1,5‐a]pyrazine scaffold is synthesized in a multigram scale in a cost‐efficient manner. The possibility of the …
L Shu, P Wang, C Gu, L Garofalo… - … Process Research & …, 2012 - ACS Publications
A concise synthesis of a tetrahydropyrazolopyrazine building block is described. 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylamine was prepared in three steps and 80% yield …
Number of citations: 6 pubs.acs.org
A Guirado, M Vera, B Martiz, F Ródenas… - Journal of …, 2023 - Wiley Online Library
New efficient synthetic methods in pyrazoline and pyrazolopyrazine chemistry have been developed starting from 2,2‐dichlorovinylacetophenones 1, which were sequentially …
Number of citations: 0 onlinelibrary.wiley.com
B Kou, Z Zhang, X Han, Z Zhou, Z Xu… - Journal of Medicinal …, 2023 - ACS Publications
Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs) are an attractive class of potential anti-HBV therapeutic agents. Here we describe the efforts toward the discovery of a …
Number of citations: 3 pubs.acs.org
PJ Lindsay-Scott, NG Charlesworth… - The Journal of Organic …, 2017 - ACS Publications
A four-step protocol for the synthesis of pyrazolo[1,5-a]pyrazines has been developed. Commercially available pyrazoles were alkylated and formylated in a regiocontrolled manner to …
Number of citations: 15 pubs.acs.org
AP Ilyn, AS Trifilenkov, SA Tsirulnikov… - Journal of …, 2005 - ACS Publications
In the search for combinatorial methods which allow for the convenient synthesis of structurally diverse molecules, we focused our efforts toward the preparation of different heterocycle-…
Number of citations: 19 pubs.acs.org
E Moreau, D Dar'in, M Krasavin - Synlett, 2018 - thieme-connect.com
Pyrazole-fused cyclic anhydrides have been employed for the first time as the Castagnoli–Cushman reaction partners to produce hitherto unknown 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-…
Number of citations: 9 www.thieme-connect.com
MT Uygun, K Amudi, İD Turaçlı, N Menges - Molecular Diversity, 2021 - Springer
Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with …
Number of citations: 3 link.springer.com
AL Blobaum, TM Bridges, FW Byers… - Drug Metabolism and …, 2013 - ASPET
Allosteric modulation of G protein-coupled receptors has gained considerable attention in the drug discovery arena because it opens avenues to achieve greater selectivity over …
Number of citations: 25 dmd.aspetjournals.org

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